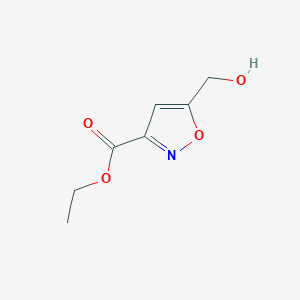

Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4/c1-2-11-7(10)6-3-5(4-9)12-8-6/h3,9H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWVVVEYXDQMHGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40429014 | |

| Record name | ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123770-62-7 | |

| Record name | Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123770-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis involves a key cycloaddition-condensation reaction to form a protected intermediate, followed by a deprotection step. This document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthesis pathway.

Overview of the Synthetic Strategy

The most direct and well-documented approach to synthesizing Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate proceeds through a two-step sequence:

-

[3+2] Cycloaddition-Condensation: A base-catalyzed reaction between ethyl nitroacetate and a protected form of propargyl alcohol, such as propargyl benzoate, to construct the isoxazole ring. This reaction yields Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate.

-

Deprotection: Removal of the benzoyl protecting group to unveil the hydroxymethyl functionality, yielding the final target compound.

This strategy is advantageous due to the use of readily available starting materials and a robust cycloaddition reaction that proceeds in high yield.

Detailed Synthesis Pathway

The synthesis pathway can be visualized as a two-step process starting from commercially available precursors.

Caption: Synthesis pathway for Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate.

Experimental Protocols

Step 1: Synthesis of Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate

This procedure is adapted from a reported NaOH-catalyzed cycloaddition-condensation reaction.[1]

Materials:

-

Propargyl benzoate

-

Ethyl nitroacetate

-

Sodium hydroxide (NaOH) solution (4.24 M)

-

Ethanol

-

Water

-

Petroleum Ether (PE)

-

Ethyl Acetate (AcOEt)

-

Triethylamine (Et₃N)

Procedure:

-

To a mixture of propargyl benzoate (1.70 mmol), ethyl nitroacetate (4.24 mmol), water (4160 mg), and ethanol (1280 mg), add a solution of NaOH (4.24 M, 0.040 mL, 0.170 mmol).[1]

-

Vigorously stir the mixture in a sealed tube at 60 °C for 16 hours.[1]

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash chromatography on silica gel. The eluent for the chromatography is a mixture of petroleum ether and ethyl acetate (5:1) containing 3% triethylamine.[1]

Quantitative Data for Step 1

| Parameter | Value | Reference |

| Yield | 86% | [1] |

| Reaction Time | 16 hours | [1] |

| Reaction Temperature | 60 °C | [1] |

| Molar Ratio (Propargyl Benzoate:Ethyl Nitroacetate) | 1 : 2.5 | [1] |

| Catalyst | Sodium Hydroxide | [1] |

Step 2: Deprotection to Yield Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate

The hydrolysis of the benzoate ester can be achieved under standard basic or acidic conditions. The choice of method may depend on the stability of the isoxazole ring to the specific conditions. A mild basic hydrolysis is generally preferred.

Illustrative Procedure (Basic Hydrolysis):

Materials:

-

Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate

-

Methanol or Ethanol

-

Sodium hydroxide or Potassium carbonate

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

Dissolve Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate in methanol or ethanol.

-

Add a stoichiometric amount of aqueous sodium hydroxide or potassium carbonate.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl).

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product, which can be further purified by chromatography if necessary.

Alternative Synthetic Approaches

While the protected intermediate route is well-defined, other general methods for isoxazole synthesis could be adapted to produce Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate. These methods often involve 1,3-dipolar cycloaddition reactions.[2][3]

Conceptual Workflow for Alternative Syntheses

Caption: General 1,3-dipolar cycloaddition approach to isoxazoles.

These alternative routes might involve:

-

Reaction of Hydroxyimidoyl Chlorides with Alkynes: A suitable hydroxyimidoyl chloride could be reacted with an alkyne containing the desired ester and protected hydroxymethyl functionalities.[3]

-

Reaction of 1,3-Dicarbonyl Compounds with Hydroxylamine: A 1,3-dicarbonyl compound bearing the necessary substituents could be condensed with hydroxylamine to form the isoxazole ring.[4]

These methods would require the synthesis of more complex starting materials compared to the primary pathway described.

Conclusion

The synthesis of Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate is efficiently achieved through a two-step process involving the formation of a benzoyl-protected intermediate via a high-yielding cycloaddition-condensation reaction, followed by a standard deprotection step. This pathway offers a reliable and scalable route for obtaining this important heterocyclic compound for applications in research and drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. Isoxazole synthesis [organic-chemistry.org]

- 3. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate. This guide is intended to serve as a technical resource, consolidating available data to support research and development efforts involving this heterocyclic compound.

Core Chemical Properties

Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate is a substituted isoxazole, a class of five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. The isoxazole ring is a significant scaffold in medicinal chemistry.[1][2] The specific arrangement of the ester and hydroxymethyl groups on this scaffold makes it a versatile building block for the synthesis of more complex molecules.

Table 1: Physicochemical and Structural Data

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₇H₉NO₄ | [3][4][5] |

| Molecular Weight | 171.15 g/mol | [3][5] |

| IUPAC Name | ethyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate | [4] |

| CAS Number | 104776-69-4 | N/A |

| SMILES | CCOC(=O)C1=NOC(=C1)CO | [4] |

| InChIKey | ZWVVVEYXDQMHGQ-UHFFFAOYSA-N | [4] |

| Physical State | Solid (predicted based on similar compounds) | |

| Melting Point | Data not available | |

| Boiling Point | Data not available |

| Solubility | Data not available | |

Spectroscopic Data: While specific experimental spectra for the title compound are not readily available in the public domain, predicted mass spectrometry data has been calculated.

Table 2: Predicted Collision Cross Section (CCS) Data

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 172.06044 | 132.6 |

| [M+Na]⁺ | 194.04238 | 141.2 |

| [M-H]⁻ | 170.04588 | 134.6 |

Source: PubChem[4]

Synthesis and Experimental Protocols

The synthesis of 3,5-disubstituted isoxazoles can be achieved through various methods, commonly involving a 1,3-dipolar cycloaddition reaction. A plausible and efficient route for preparing the title compound involves the reaction of an appropriate alkyne with an activated nitro compound.

This protocol is adapted from a described procedure for a structurally similar compound, ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate.[6] The key reaction is the sodium hydroxide-catalyzed cycloaddition-condensation of ethyl nitroacetate and propargyl alcohol.

Materials:

-

Propargyl alcohol

-

Ethyl nitroacetate

-

Sodium hydroxide (NaOH) solution (e.g., 4 M)

-

Ethanol

-

Water

-

Ethyl acetate (EtOAc)

-

Petroleum ether (PE)

-

Triethylamine (Et₃N)

-

Silica gel for column chromatography

Procedure:

-

To a sealable reaction tube, add propargyl alcohol (1.0 equivalent), ethyl nitroacetate (2.5 equivalents), water, and ethanol.

-

Add a catalytic amount of a 4 M NaOH solution (e.g., 0.1 equivalents) to the mixture.

-

Seal the tube and stir the mixture vigorously at a controlled temperature (e.g., 60 °C) for 16-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the solvents.

-

The resulting residue can be purified by flash column chromatography on silica gel. A gradient eluent system, such as petroleum ether/ethyl acetate containing a small percentage of triethylamine (e.g., 3%), can be effective for separation.

-

Combine the fractions containing the desired product (as identified by TLC) and evaporate the solvent to yield Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate as the final product.

Biological and Pharmacological Context

While specific biological activities for Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate have not been extensively documented, the isoxazole scaffold is a well-established pharmacophore present in numerous biologically active compounds and approved drugs.[1][2] Derivatives of the isoxazole-3-carboxylate core have shown promise in various therapeutic areas.

Key Therapeutic Areas for Isoxazole Derivatives:

-

Antimycobacterial Agents: A library of ethyl 5-(1-benzyl-1H-indol-5-yl) isoxazole-3-carboxylates demonstrated significant in vitro efficacy against Mycobacterium tuberculosis H₃₇Rv strains, with some compounds showing minimum inhibitory concentrations (MIC) as low as 0.25 μg/mL.[7] This highlights the potential of the isoxazole-3-carboxylate scaffold in developing new anti-tuberculosis leads.

-

Xanthine Oxidase Inhibition: Derivatives of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids have been designed and synthesized as novel inhibitors of xanthine oxidase, a key enzyme in the production of uric acid.[8] These compounds are being explored for the treatment of hyperuricemia and gout.[8]

-

General Bioactivity: The isoxazole ring is a versatile structural motif found in compounds with a broad range of activities, including anti-inflammatory, antifungal, antiviral, and anticancer properties.[1][9]

The title compound, with its reactive hydroxymethyl and ester functional groups, serves as an ideal starting point or intermediate for the synthesis of a diverse library of derivatives. These derivatives can then be screened for various biological activities, leveraging the proven potential of the isoxazole core.

References

- 1. ijpca.org [ijpca.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate | C7H9NO4 | CID 8027233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate (C7H9NO4) [pubchemlite.lcsb.uni.lu]

- 5. ETHYL 5-(HYDROXYMETHYL)ISOXAZOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 6. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester [mdpi.com]

- 7. Design, Synthesis and Biological Evaluation of Ethyl 5-(1-benzyl-1H-indol-5-yl) Isoxazole-3-Carboxylates as Antimycobacterial Agents [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate (CAS: 123770-62-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate is a heterocyclic organic compound belonging to the isoxazole class. Isoxazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate, serving as a valuable resource for researchers and professionals in the field of drug discovery and development. While specific biological data for this particular compound is limited in publicly available literature, its structural features suggest its potential as a key building block in the synthesis of novel therapeutic agents.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate is presented below. This data is essential for its handling, characterization, and use in chemical synthesis.

| Property | Value | Reference |

| CAS Number | 123770-62-7 | [4][5][6][7] |

| Molecular Formula | C₇H₉NO₄ | [4][5][6][7] |

| Molecular Weight | 171.15 g/mol | [4][6] |

| IUPAC Name | ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate | |

| Synonyms | 5-Hydroxymethylisoxazole-3-carboxylic acid ethyl ester; 3-carbethoxy-5-hydroxymethylisoxazole; 3-ethoxycarbonyl-5-hydroxymethylisoxazole | [4][6] |

| Physical Form | Liquid | |

| Purity | ≥95% | [8] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | |

| Boiling Point (Predicted) | 338.8 ± 32.0 °C | [6] |

| Density (Predicted) | 1.280 ± 0.06 g/cm³ | [6] |

| InChI Key | ZWVVVEYXDQMHGQ-UHFFFAOYSA-N | [4] |

| SMILES | CCOC(=O)C1=NOC(=C1)CO | [9] |

Synthesis Protocol

A detailed experimental protocol for the synthesis of Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate has been reported and is outlined below.[10]

Reaction: 1,3-Dipolar cycloaddition of ethyl nitroacetate and propargyl alcohol (2-propyn-1-ol).

Reagents and Materials:

-

Ethyl nitroacetate

-

2-Propyn-1-ol

-

Ethanol

-

1,4-Diazabicyclo[2.2.2]octane (DABCO)

-

Dichloromethane

-

Methanol

-

Ace pressure tube

-

Silica gel for column chromatography

Procedure:

-

In an Ace pressure tube, dissolve 2-propyn-1-ol (1.0 mL, 16.76 mmol) and ethyl nitroacetate (3.79 mL, 33.52 mmol) in ethanol (23.5 mL).

-

Add 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.194 g, 1.68 mmol) to the solution.

-

Seal the reaction tube and heat the mixture at 80°C for 72 hours.

-

After the reaction is complete, cool the tube to room temperature.

-

Concentrate the reaction mixture to dryness under reduced pressure.

-

Purify the resulting residue by flash column chromatography on silica gel.

-

Elute the product using a gradient of dichloromethane and methanol (0% to 6% v/v methanol).

-

The final product, Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate, is obtained as an oil. The reported yield is 2.32 g (81%).[10]

Characterization:

-

ESI/APCI (+): m/z 172 ([M+H]⁺)[10]

Experimental Workflow

The synthesis of Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate can be visualized as a straightforward workflow, from starting materials to the purified product.

Caption: Synthetic workflow for Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate.

Potential Biological Significance and Applications

While direct biological studies on Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate are not extensively documented, the isoxazole scaffold is a well-established pharmacophore present in numerous biologically active compounds.[1][2] The pharmacological actions of isoxazole derivatives are diverse and include:

-

Anti-inflammatory: Valdecoxib, a COX-2 inhibitor, features an isoxazole ring.[2]

-

Antimicrobial: Several isoxazole derivatives have demonstrated antibacterial and antifungal activities.[11][12]

-

Anticancer: Researchers have synthesized and evaluated isoxazole derivatives for their potential as anticancer agents.[3][13]

-

Antitubercular: Certain isoxazole-containing compounds have shown activity against Mycobacterium tuberculosis.[1]

The presence of a hydroxymethyl group and an ethyl ester group on the isoxazole ring of the title compound provides reactive handles for further chemical modifications. This makes Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate a versatile intermediate for the synthesis of a library of more complex molecules with potential therapeutic applications.

The logical relationship for its potential in drug discovery is outlined in the following diagram.

Caption: Role in drug discovery logical flow.

Safety Information

Based on available safety data sheets, Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate is classified with the following hazards:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

It is imperative to handle this compound in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate is a valuable chemical entity with well-defined properties and a reproducible synthetic route. While its own biological profile remains to be fully elucidated, its structural features, particularly the presence of the versatile isoxazole core and functional groups amenable to further modification, position it as a promising starting material for the development of novel, biologically active compounds. This guide provides a foundational resource for researchers to facilitate its use in synthetic and medicinal chemistry programs. Further investigation into the biological activities of this compound and its derivatives is warranted to explore its full therapeutic potential.

References

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. ijpca.org [ijpca.org]

- 3. Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 123770-62-7[Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate]- Acmec Biochemical [acmec.com.cn]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. echemi.com [echemi.com]

- 7. keyorganics.net [keyorganics.net]

- 8. ETHYL 5-(HYDROXYMETHYL)ISOXAZOLE-3-CARBOXYLATE [allbiopharm.com]

- 9. PubChemLite - Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate (C7H9NO4) [pubchemlite.lcsb.uni.lu]

- 10. ETHYL 5-(HYDROXYMETHYL)ISOXAZOLE-3-CARBOXYLATE | 123770-62-7 [chemicalbook.com]

- 11. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 12. researchgate.net [researchgate.net]

- 13. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Profile of Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug development. Its isoxazole core is a key structural motif in a variety of biologically active molecules. Understanding the spectroscopic characteristics of this compound is fundamental for its synthesis, purification, and characterization, ensuring the integrity of subsequent research and development activities. This guide provides a summary of available spectroscopic and synthesis data, offering a technical resource for professionals in the field.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₄ | --INVALID-LINK-- |

| Molecular Weight | 171.15 g/mol | --INVALID-LINK-- |

| Monoisotopic Mass | 171.05316 Da | --INVALID-LINK--[1] |

Spectroscopic Data

Direct experimental spectra for the target compound are not available in the cited literature. The following tables present predicted mass spectrometry data for Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate and experimental data for related isoxazole analogs to serve as a reference.

Mass Spectrometry (Predicted)

Predicted collision cross-section (CCS) values provide an indication of the ion's size and shape in the gas phase.

Table 1: Predicted Collision Cross Section (CCS) Data for Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate [1]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 172.06044 | 132.6 |

| [M+Na]⁺ | 194.04238 | 141.2 |

| [M-H]⁻ | 170.04588 | 134.6 |

| [M+NH₄]⁺ | 189.08698 | 151.5 |

| [M+K]⁺ | 210.01632 | 141.8 |

| [M+H-H₂O]⁺ | 154.05042 | 126.8 |

| [M+HCOO]⁻ | 216.05136 | 154.9 |

| [M+CH₃COO]⁻ | 230.06701 | 173.9 |

Spectroscopic Data of Related Isoxazole Analogs

The following tables provide ¹H NMR, ¹³C NMR, and IR data for compounds with a similar isoxazole core, which can be used for comparative analysis.

Table 2: ¹H and ¹³C NMR Data for Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate and its Hydrogenation Product [2]

Note: Compound 3 is Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate. Compound 5 is its hydrogenation product, Ethyl (Z)-2-amino-4-oxo-2-pentanoate.

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| 3 | 1.44 (t, J=7.2 Hz, 3H), 4.48 (q, J=7.2 Hz, 2H), 5.51 (s, 2H), 7.10 (s, 1H), 7.47 (t, J=7.8 Hz, 2H), 7.62 (t, J=7.5 Hz, 1H), 8.07 (d, J=7.8 Hz, 2H) | 14.1, 62.9, 63.3, 104.2, 128.6, 129.8, 130.0, 133.7, 159.2, 160.7, 165.7, 171.1 |

| 5 | 1.34 (t, J=7.2 Hz, 3H), 2.16 (s, 3H), 4.30 (q, J=7.2 Hz, 2H), 5.10 (s, 1H), 5.77 (br s, 1H), 8.97 (br s, 1H) | 14.4, 30.3, 62.0, 96.8, 145.5, 164.8, 196.2 |

Table 3: IR Spectral Data for Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate [2]

| Functional Group | Wavenumber (cm⁻¹) |

| C=O (ester) | 1725 |

| C=O (benzoyl) | 1715 |

| C=N | 1600 |

Experimental Protocols

Synthesis of Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate

A common synthetic route involves the reaction of ethyl nitroacetate with propargyl alcohol. The following is a representative protocol:

Materials and Reagents:

-

Ethyl nitroacetate

-

Propargyl alcohol (2-propyn-1-ol)

-

1,4-Diazabicyclo[2.2.2]octane (DABCO)

-

Ethanol

-

Dichloromethane

-

Methanol

-

Silica gel for column chromatography

Procedure:

-

In a pressure tube, dissolve propargyl alcohol and ethyl nitroacetate in ethanol.

-

Add a catalytic amount of DABCO to the solution.

-

Seal the reaction tube and heat the mixture at 80 °C for 72 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Concentrate the reaction mixture to dryness under reduced pressure.

-

Purify the resulting residue by flash column chromatography on silica gel, using a gradient of dichloromethane and methanol as the eluent.

This procedure is expected to yield Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate as an oil.

Visualizations

Synthesis Workflow

The synthesis of Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate can be visualized as a multi-step process involving the combination of reagents, reaction under specific conditions, and subsequent purification.

Caption: Synthesis workflow for Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate.

Logical Relationship of Spectroscopic Analysis

The characterization of a synthesized compound relies on a combination of spectroscopic techniques to confirm its structure and purity.

Caption: Interrelation of spectroscopic methods for chemical characterization.

References

An In-depth Technical Guide to Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate is a heterocyclic compound belonging to the isoxazole class of molecules. Isoxazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, which include anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6][7] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential biological activities of Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate, based on available scientific literature.

Molecular Structure and Physicochemical Properties

The molecular structure of Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate is characterized by a five-membered isoxazole ring substituted with an ethyl carboxylate group at position 3 and a hydroxymethyl group at position 5.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | ethyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate[8] |

| CAS Number | 123770-62-7[9] |

| Molecular Formula | C7H9NO4[8][9][10] |

| Molecular Weight | 171.15 g/mol [9] |

| SMILES String | CCOC(=O)C1=NOC(=C1)CO[8] |

| InChI Key | ZWVVVEYXDQMHGQ-UHFFFAOYSA-N[8] |

Predicted Physicochemical Properties

| Property | Value |

| Monoisotopic Mass | 171.05316 Da[8] |

| XlogP (predicted) | 0.1[8] |

Crystallographic Data for a Related Compound: Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate[11][12][13]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 9.750 (8) |

| b (Å) | 14.589 (13) |

| c (Å) | 9.397 (8) |

| β (°) | 116.872 (13) |

| Volume (ų) | 1192.3 (18) |

| Z | 4 |

In this related structure, the dihedral angle between the phenyl and isoxazole rings is 43.40 (13)°, and the ethoxycarbonyl group is rotated out of the plane of the isoxazole ring.[11] This suggests that the substituent groups on the isoxazole ring of Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate may also exhibit some degree of rotational freedom.

Synthesis and Characterization

A general procedure for the synthesis of Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate has been described. The synthesis involves the reaction of ethyl nitroacetate and 2-propyn-1-ol.

Experimental Protocol: Synthesis of Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate

Materials:

-

Ethyl nitroacetate

-

2-Propyn-1-ol

-

Ethanol

-

1,4-diazabicyclo[2.2.2]octane (DABCO)

-

Dichloromethane

-

Methanol

Procedure:

-

In a pressure tube, dissolve 2-propyn-1-ol (1.0 mL, 16.76 mmol) and ethyl nitroacetate (3.79 mL, 33.52 mmol) in ethanol (23.5 mL).

-

Add 1,4-diazabicyclo[2.2.2]octane (DABCO, 0.194 g, 1.68 mmol) to the solution.

-

Seal the reaction tube and heat the mixture at 80 °C for 72 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Concentrate the reaction mixture to dryness under reduced pressure.

-

Purify the resulting residue by flash column chromatography on silica gel, using a dichloromethane and methanol gradient (0% to 6% methanol v/v) as the eluent.

-

The final product, Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate, is obtained as an oil.

Characterization:

-

Mass Spectrometry (ESI/APCI (+)): m/z 172 ([M+H]+)

Synthesis Workflow

Caption: Synthesis workflow for Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate.

Biological Activity and Potential Applications

While specific biological data for Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate is limited in publicly available literature, the isoxazole scaffold is a well-established pharmacophore with a broad range of biological activities.

Known Biological Activities of Isoxazole Derivatives

-

Anticancer Activity: Isoxazole derivatives have been shown to induce apoptosis and inhibit various enzymes implicated in cancer progression, such as aromatase, tubulin, topoisomerase, and histone deacetylases (HDACs).[3] Some isoxazole-containing compounds have demonstrated significant anticancer potential against prostate cancer cell lines.[1]

-

Antimicrobial Activity: Various isoxazole derivatives have exhibited antibacterial and antifungal properties.[1][2][5]

-

Enzyme Inhibition: Isoxazole-based compounds have been investigated as inhibitors of various enzymes, including fatty acid amide hydrolase (FAAH) and carbonic anhydrase.[14][15]

Potential Signaling Pathways

Given the anticancer activity of many isoxazole derivatives, potential signaling pathways that could be modulated by Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate include those involved in apoptosis, cell cycle regulation, and angiogenesis. However, without specific experimental data for this compound, any proposed pathway remains speculative.

Caption: Hypothetical signaling pathway for the anticancer activity of an isoxazole derivative.

Conclusion

Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate is a molecule of interest for further investigation in drug discovery and development. Its isoxazole core suggests the potential for a range of biological activities. The provided synthesis protocol offers a clear pathway for obtaining this compound for further studies. Future research should focus on obtaining experimental structural data through X-ray crystallography and conducting comprehensive biological evaluations to elucidate its specific mechanisms of action and therapeutic potential.

References

- 1. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity | European Journal of Clinical and Experimental Medicine [journals.ur.edu.pl]

- 2. researchgate.net [researchgate.net]

- 3. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. espublisher.com [espublisher.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PubChemLite - Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate (C7H9NO4) [pubchemlite.lcsb.uni.lu]

- 9. ETHYL 5-(HYDROXYMETHYL)ISOXAZOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 10. Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate | C7H9NO4 | CID 8027233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate | C13H13NO3 | CID 70838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. New FAAH inhibitors based on 3-carboxamido-5-aryl-isoxazole scaffold that protect against experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Isoxazole Ring: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a cornerstone in medicinal chemistry. Its unique physicochemical properties, including its electronic nature, ability to participate in hydrogen bonding, and metabolic stability, make it a highly versatile scaffold for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the biological significance of the isoxazole ring, with a focus on its role in anticancer, antimicrobial, and anti-inflammatory drug discovery.

Physicochemical Properties and Pharmacokinetic Profile

The isoxazole ring's electronic properties can be fine-tuned through substitution, allowing for the modulation of a compound's acidity, basicity, and lipophilicity. This adaptability is crucial for optimizing pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME). The nitrogen and oxygen heteroatoms can act as hydrogen bond acceptors, facilitating interactions with biological targets. Furthermore, the isoxazole ring is generally stable to metabolic degradation, contributing to improved in vivo efficacy.

Anticancer Activity of Isoxazole Derivatives

The isoxazole moiety is a prominent feature in a multitude of compounds exhibiting potent anticancer activity. These derivatives have been shown to target various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.

A significant number of isoxazole-containing compounds have demonstrated remarkable cytotoxicity against various cancer cell lines. The antiproliferative effects are often attributed to the induction of apoptosis, or programmed cell death, a critical mechanism for eliminating malignant cells.

Table 1: Anticancer Activity of Representative Isoxazole Derivatives

| Compound | Cancer Cell Line | IC50 | Reference |

| Isoxazole Derivative 1 | K562 (Human erythroleukemic) | 71.57 ± 4.89 nM | [1] |

| Isoxazole Derivative 2 | K562 (Human erythroleukemic) | 18.01 ± 0.69 nM | [1] |

| Isoxazole Derivative 3 | K562 (Human erythroleukemic) | 44.25 ± 10.90 nM | [1] |

| Isoxazole Derivative 4 | K562 (Human erythroleukemic) | 70.12 ± 5.80 nM | [1] |

| Isoxazole Derivative 5 | K562 (Human erythroleukemic) | 35.21 ± 6.20 nM | [1] |

| Isoxazole-Curcumin Derivative 40 | MCF7 (Human breast cancer) | 3.97 µM | [2] |

| Curcumin (Parent Compound) | MCF7 (Human breast cancer) | 21.89 µM | [2] |

| 3,5-disubstituted isoxazole 4a | U87 (Human glioblastoma) | 61.4 µM | [2][3] |

| 3,5-disubstituted isoxazole 4b | U87 (Human glioblastoma) | 42.8 µM | [2][3] |

| 3,5-disubstituted isoxazole 4c | U87 (Human glioblastoma) | 67.6 µM | [2][3] |

| Temozolomide (Positive Control) | U87 (Human glioblastoma) | 53.85 µM | [2][3] |

| Isoxazoline derivative 16a | HT1080 (Human fibrosarcoma) | 16.1 µM | [2][3] |

| Isoxazoline derivative 16b | HT1080 (Human fibrosarcoma) | 10.72 µM | [2][3] |

| Isoxazoline derivative 16c | HT1080 (Human fibrosarcoma) | 9.02 µM | [2][3] |

| Diosgenin-isoxazole derivative 24 | MCF-7 (Human breast cancer) | 9.15 ± 1.30 µM | [3] |

| Diosgenin-isoxazole derivative 24 | A549 (Human lung adenocarcinoma) | 14.92 ± 1.70 µM | [3] |

| Forskolin C1-isoxazole derivative 14f | MCF-7 (p53-positive breast cancer) | 0.5 µM | [4] |

| Forskolin C1-isoxazole derivative 14f | BT-474 (p53-negative breast cancer) | 0.5 µM | [4] |

Signaling Pathways in Cancer Targeted by Isoxazole Derivatives

Isoxazole-containing drugs exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell survival and proliferation. One of the key mechanisms involves the induction of apoptosis.

Experimental Protocol: Annexin V Apoptosis Assay

This protocol outlines the general steps for assessing apoptosis induced by isoxazole derivatives using Annexin V staining and flow cytometry.[1]

-

Cell Culture and Treatment:

-

Culture cancer cells (e.g., K562) in appropriate medium to 70-80% confluency.

-

Treat cells with various concentrations of the isoxazole derivative for a specified time (e.g., 72 hours). Include a vehicle-treated control.

-

-

Cell Harvesting and Staining:

-

Harvest cells by centrifugation.

-

Wash cells with cold phosphate-buffered saline (PBS).

-

Resuspend cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

FITC signal (Annexin V) indicates early apoptotic cells (phosphatidylserine externalization).

-

PI signal indicates late apoptotic or necrotic cells (loss of membrane integrity).

-

-

Data Analysis:

-

Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells in each treatment group.

-

Antimicrobial Activity of Isoxazole Derivatives

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Isoxazole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.

Table 2: Antimicrobial Activity of Representative Isoxazole Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Isoxazole-chalcone 28 | Staphylococcus aureus | 1 | [5][6] |

| Candida albicans | 2 | [5] | |

| Dihydropyrazole 45 | Candida albicans | 2 | [5] |

| Dihydropyrazole 46 | Candida albicans | 2 | [5] |

| Isoxazole derivative 4e | Candida albicans | 6 - 60 | [7] |

| Bacillus subtilis | 10 - 80 | [7] | |

| Escherichia coli | 30 - 80 | [7] | |

| Isoxazole derivative 4g | Candida albicans | 6 - 60 | [7] |

| Bacillus subtilis | 10 - 80 | [7] | |

| Escherichia coli | 30 - 80 | [7] | |

| Isoxazole derivative 4h | Candida albicans | 6 - 60 | [7] |

| Bacillus subtilis | 10 - 80 | [7] | |

| Escherichia coli | 30 - 80 | [7] |

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay

The following workflow illustrates the determination of the MIC of isoxazole derivatives using the broth microdilution method.

Anti-inflammatory Activity of Isoxazole Derivatives

Chronic inflammation is a key contributor to numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Isoxazole-containing compounds have been extensively investigated for their anti-inflammatory properties, with several notable drugs reaching the market.

Celecoxib: A Selective COX-2 Inhibitor

Celecoxib is a well-known nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[8][9] COX-2 is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[9]

Leflunomide: An Immunomodulatory Agent

Leflunomide is a disease-modifying antirheumatic drug (DMARD) used in the treatment of rheumatoid arthritis.[10][11] Its active metabolite, teriflunomide, inhibits the enzyme dihydroorotate dehydrogenase (DHODH), which is crucial for the de novo synthesis of pyrimidines.[10][11][12] This inhibition primarily affects rapidly proliferating cells like activated lymphocytes, thereby suppressing the autoimmune response.[11]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the anti-inflammatory activity of novel compounds.[13]

-

Animal Acclimatization:

-

House rats under standard laboratory conditions for at least one week before the experiment.

-

-

Compound Administration:

-

Administer the isoxazole derivative or vehicle (control) orally or intraperitoneally at a predetermined dose.

-

Administer a standard anti-inflammatory drug (e.g., diclofenac sodium) to a positive control group.

-

-

Induction of Inflammation:

-

One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

-

-

Measurement of Paw Edema:

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

-

Data Analysis:

-

Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.

-

Conclusion

The isoxazole ring continues to be a highly valuable and versatile scaffold in medicinal chemistry. Its favorable physicochemical properties and the ability to interact with a wide range of biological targets have led to the development of numerous clinically successful drugs and promising drug candidates. The diverse biological activities, spanning from anticancer and antimicrobial to anti-inflammatory effects, underscore the profound significance of the isoxazole moiety in the ongoing quest for novel and effective therapeutics. Further exploration of isoxazole chemistry and biology will undoubtedly lead to the discovery of new medicines to address unmet medical needs.

References

- 1. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety | Encyclopedia MDPI [encyclopedia.pub]

- 4. Synthesis of novel forskolin isoxazole derivatives with potent anti-cancer activity against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Celecoxib - Wikipedia [en.wikipedia.org]

- 9. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. What is the mechanism of Leflunomide? [synapse.patsnap.com]

- 12. Leflunomide: mode of action in the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. eijst.org.uk [eijst.org.uk]

The Versatile Synthon: A Technical Guide to the Applications of Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate in Synthetic Chemistry

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals on the Synthetic Utility of Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate

Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate has emerged as a pivotal starting material in the synthesis of a diverse array of heterocyclic compounds, offering a versatile scaffold for the development of novel therapeutic agents and functional materials. This technical guide provides an in-depth analysis of the synthesis of this key intermediate and its subsequent transformations into various valuable derivatives. The information presented herein is intended to serve as a practical resource for researchers engaged in organic synthesis and medicinal chemistry.

Synthesis of the Core Scaffold

The preparation of ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate is efficiently achieved through a cycloaddition reaction between propargyl alcohol and an activated nitroacetate. A common procedure involves the reaction of (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate with propargyl alcohol in the presence of a base such as triethylamine. This method provides a reliable and scalable route to the target isoxazole.

Key Synthetic Transformations

The strategic location of the hydroxymethyl group at the C5 position of the isoxazole ring, coupled with the ester functionality at the C3 position, allows for a wide range of chemical modifications. These transformations enable the introduction of diverse functional groups and the construction of more complex molecular architectures.

Halogenation: Gateway to Further Functionalization

The primary alcohol of ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate can be readily converted to the corresponding halide, a key intermediate for nucleophilic substitution reactions. For instance, treatment with a suitable halogenating agent, such as thionyl chloride, affords ethyl 5-(chloromethyl)isoxazole-3-carboxylate. This transformation is fundamental for the subsequent introduction of various nucleophiles.

Oxidation: Accessing Aldehydes and Carboxylic Acids

The controlled oxidation of the hydroxymethyl group provides access to the corresponding aldehyde, ethyl 5-formylisoxazole-3-carboxylate, a valuable precursor for reactions such as reductive amination and Wittig olefination. Further oxidation yields the carboxylic acid, 3-(ethoxycarbonyl)isoxazole-5-carboxylic acid, which can be utilized in amide coupling reactions to generate a library of isoxazole-based amides.

Etherification and Esterification: Modulating Physicochemical Properties

The hydroxyl group can be readily derivatized to form ethers and esters, allowing for the fine-tuning of the molecule's physicochemical properties, such as lipophilicity and metabolic stability. Standard synthetic protocols, including the Williamson ether synthesis and acylation with acid chlorides or anhydrides, can be employed for this purpose.

Reductive Deoxygenation and Ring Opening

Under specific catalytic hydrogenation conditions, derivatives of ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate can undergo reductive deoxygenation of the side chain in concert with the reductive opening of the isoxazole ring. For example, the hydrogenation of ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate over palladium on carbon leads to the formation of ethyl (Z)-2-amino-4-oxo-2-pentanoate.[1] This domino reaction highlights the potential for complex transformations of the isoxazole core.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the key transformations of ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate and its derivatives.

| Reaction | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| Synthesis of Starting Material | (Z)-Ethyl 2-chloro-2-(hydroxyimino)acetate, Propargyl alcohol | Triethylamine, THF, 0 °C to 25 °C | Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate | Not specified | ChemicalBook |

| Halogenation | Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate | Thionyl chloride | Ethyl 5-(chloromethyl)isoxazole-3-carboxylate | Not specified | General knowledge |

| Oxidation to Aldehyde | Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate | Dess-Martin periodinane, CH₂Cl₂ | Ethyl 5-formylisoxazole-3-carboxylate | High | General knowledge |

| Oxidation to Aldehyde | Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate | (COCl)₂, DMSO, Et₃N, CH₂Cl₂, -78 °C to rt | Ethyl 5-formylisoxazole-3-carboxylate | High | General knowledge |

| Hydrogenation/Ring Opening | Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate | H₂, 10% Pd/C, EtOH | Ethyl (Z)-2-amino-4-oxo-2-pentanoate | Not specified | [1] |

Experimental Protocols

General Procedure for the Synthesis of Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate

To a solution of (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate in a suitable solvent such as tetrahydrofuran at 0 °C is added propargyl alcohol. Triethylamine is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred overnight. After an aqueous workup and extraction with an organic solvent, the product is purified by column chromatography.

General Procedure for the Synthesis of Ethyl 5-(chloromethyl)isoxazole-3-carboxylate

To a solution of ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate in a suitable solvent such as dichloromethane is added thionyl chloride at 0 °C. The reaction mixture is stirred at room temperature until completion. The solvent and excess reagent are removed under reduced pressure to afford the crude product, which can be used in the next step without further purification.

General Procedure for the Dess-Martin Oxidation to Ethyl 5-formylisoxazole-3-carboxylate

To a solution of ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate in dichloromethane is added Dess-Martin periodinane in one portion. The reaction is stirred at room temperature until the starting material is consumed. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. The product is extracted with dichloromethane and purified by column chromatography.

General Procedure for the Swern Oxidation to Ethyl 5-formylisoxazole-3-carboxylate

A solution of oxalyl chloride in dichloromethane is cooled to -78 °C, and dimethyl sulfoxide is added dropwise. After stirring for a short period, a solution of ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate in dichloromethane is added. After further stirring, triethylamine is added, and the reaction is allowed to warm to room temperature. The reaction is quenched with water, and the product is extracted with dichloromethane and purified by column chromatography.

Experimental Protocol for the Hydrogenation of Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate[1]

A mixture of ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate and 10% palladium on charcoal in ethanol is placed under a hydrogen atmosphere (balloon). The reaction is stirred at room temperature until completion. The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to give the crude product, which is then purified.

Visualizing Synthetic Pathways

The following diagrams illustrate the key synthetic transformations of ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate.

Caption: Synthesis of the core isoxazole scaffold.

Caption: Key functionalizations of the hydroxymethyl group.

Caption: Domino hydrogenation and ring-opening reaction.

This technical guide underscores the significance of ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate as a versatile building block in modern organic synthesis. The methodologies and data presented provide a solid foundation for the design and execution of synthetic routes toward novel isoxazole-containing molecules with potential applications in drug discovery and materials science.

References

An In-depth Technical Guide to the Physical Characteristics of Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document compiles available data on its physical characteristics, detailed experimental protocols for its synthesis, and a visual representation of a synthetic workflow.

Core Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C7H9NO4 | [2][3][4] |

| Molecular Weight | 171.15 g/mol | [2][4] |

| Physical State | Liquid | [1][2][5] |

| Appearance | Yellow | [1][2] |

| Boiling Point | 156 - 160 °C @ 1.0 mmHg | [1] |

| Melting Point | No data available | [1] |

| Density | No data available | |

| Solubility | No data available | |

| Storage Temperature | 2-8°C, sealed in dry conditions | [5] |

| InChI Key | ZWVVVEYXDQMHGQ-UHFFFAOYSA-N | [3][5] |

| SMILES | CCOC(=O)C1=NOC(=C1)CO | [3] |

Experimental Protocols: Synthesis of Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate

Two primary methods for the synthesis of Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate have been reported. Both protocols offer viable routes to obtaining the target compound.

Synthesis Protocol 1: From Ethyl Nitroacetate and 2-Propyn-1-ol

This procedure details the synthesis via a reaction between ethyl nitroacetate and 2-propyn-1-ol.

Materials and Reagents:

-

Ethyl nitroacetate

-

2-Propyn-1-ol (Propargyl alcohol)

-

Ethanol

-

1,4-Diazabicyclo[2.2.2]octane (DABCO)

-

Dichloromethane

-

Methanol

-

Silica gel

Procedure:

-

In an Ace pressure tube, dissolve 2-propyn-1-ol (1.0 mL, 16.76 mmol) and ethyl nitroacetate (3.79 mL, 33.52 mmol) in ethanol (23.5 mL).

-

Add 1,4-diazabicyclo[2.2.2]octane (DABCO, 0.194 g, 1.68 mmol) to the solution.

-

Seal the reaction tube and heat the mixture at 80 °C for 72 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Concentrate the reaction mixture to dryness under reduced pressure.

-

Purify the resulting residue by flash column chromatography on silica gel.

-

Elute the product using a mixture of dichloromethane and methanol (with the methanol volume fraction increasing from 0% to 6%).

-

The final product, Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate, is obtained as an oil with a reported yield of 81% (2.32 g).[6]

Synthesis Protocol 2: From (Z)-Ethyl 2-chloro-2-(hydroxyimino)acetate and Propargyl Alcohol

This alternative synthesis involves the reaction of (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate with propargyl alcohol.

Materials and Reagents:

-

(Z)-Ethyl 2-chloro-2-(hydroxyimino)acetate

-

Propargyl alcohol

-

Tetrahydrofuran (THF)

-

Triethylamine

-

Brine solution

-

Dichloromethane

-

Sodium sulfate

Procedure:

-

In a 100 mL round-bottomed flask, combine (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate (164.96 mmol) and propargyl alcohol (824.82 mmol) in tetrahydrofuran (200 mL) to form a yellow solution.

-

Cool the reaction mixture to 0 °C.

-

Slowly add a solution of triethylamine (197.96 mmol) in tetrahydrofuran (100 mL) over a period of 45 minutes.

-

Allow the reaction mass to warm to 25 °C and stir overnight.

-

Dilute the reaction mixture with brine (250 mL).

-

Extract the aqueous layer with dichloromethane (3 x 300 mL).

-

Collect the organic layers, dry over sodium sulfate, and concentrate to obtain the crude product.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps involved in the first experimental protocol for synthesizing Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate.

Caption: Workflow for the synthesis of Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate.

Biological Activity and Signaling Pathways

While specific signaling pathways for Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate have not been detailed in the available literature, the broader class of isoxazole derivatives is known for a wide range of biological activities.[7][8] These activities include anti-inflammatory, anticancer, and antimicrobial effects.[7][8][9] Notably, some isoxazole derivatives have been shown to interact with key cellular signaling pathways, such as the PI3K/Akt pathway, which is often dysregulated in cancer.[10] The isoxazole scaffold is considered a "privileged structure" in medicinal chemistry due to its versatile nature, allowing for modifications that can lead to compounds with a variety of therapeutic applications.[10] Further research is required to elucidate the specific biological targets and mechanisms of action for Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate.

References

- 1. fishersci.com [fishersci.com]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. PubChemLite - Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate (C7H9NO4) [pubchemlite.lcsb.uni.lu]

- 4. ETHYL 5-(HYDROXYMETHYL)ISOXAZOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 5. Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate | 123770-62-7 [sigmaaldrich.com]

- 6. ETHYL 5-(HYDROXYMETHYL)ISOXAZOLE-3-CARBOXYLATE | 123770-62-7 [chemicalbook.com]

- 7. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 8. ijpca.org [ijpca.org]

- 9. Potential activities of isoxazole derivatives [wisdomlib.org]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate, a key heterocyclic compound with applications in organic synthesis and medicinal chemistry. This document details its chemical identity, physicochemical properties, and a validated synthesis protocol.

Chemical Identity

-

IUPAC Name: ethyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate[1]

-

Synonyms: Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate[1][2][3][4][5]* CAS Number: 123770-62-7 [3][4]

Physicochemical Properties

A summary of the key quantitative data for Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C7H9NO4 | [1][2][3] |

| Molecular Weight | 171.15 g/mol | [3] |

| Appearance | Liquid, Oil | [4] |

| Purity | 90%, 95% | [5] |

| Storage Temperature | 2-8°C (Sealed in dry conditions) | |

| InChI | 1S/C7H9NO4/c1-2-11-7(10)6-3-5(4-9)12-8-6/h3,9H,2,4H2,1H3 | [1] |

| InChIKey | ZWVVVEYXDQMHGQ-UHFFFAOYSA-N | [1] |

| SMILES | CCOC(=O)C1=NOC(=C1)CO | [1] |

Experimental Protocols

Synthesis of Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate [4] This section details the general procedure for the synthesis of ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate from ethyl nitroacetate and 2-propyn-1-ol.

Materials:

-

2-propyn-1-ol (1.0 mL, 16.76 mmol)

-

Ethyl nitroacetate (3.79 mL, 33.52 mmol)

-

Ethanol (23.5 mL)

-

1,4-diazabicyclo[2.2.2]octane (DABCO) (0.194 g, 1.68 mmol)

-

Dichloromethane

-

Methanol

-

Silica gel

Procedure:

-

In an Ace pressure tube, dissolve 2-propyn-1-ol and ethyl nitroacetate in ethanol.

-

Add 1,4-diazabicyclo[2.2.2]octane (DABCO) to the solution.

-

Seal the reaction tube and heat the reaction at 80°C for 72 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Concentrate the reaction mixture to dryness under reduced pressure.

-

Purify the resulting residue by flash column chromatography on silica gel.

-

Elute the product using a mixture of dichloromethane and methanol (with a methanol gradient from 0% to 6% v/v).

-

The final product, ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate, is obtained as an oil with an 81% yield.

-

The product can be characterized by ESI/APCI (+) mass spectrometry, which should show a peak at m/z 172 ([M+H]+).

Visualized Experimental Workflow

The following diagram illustrates the synthesis protocol described above.

Caption: Synthesis workflow for Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate.

References

- 1. PubChemLite - Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate (C7H9NO4) [pubchemlite.lcsb.uni.lu]

- 2. Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate | C7H9NO4 | CID 8027233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ETHYL 5-(HYDROXYMETHYL)ISOXAZOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 4. ETHYL 5-(HYDROXYMETHYL)ISOXAZOLE-3-CARBOXYLATE | 123770-62-7 [chemicalbook.com]

- 5. Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate, 90%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

The Dawn of a Heterocycle: An In-depth Technical Guide to the Discovery and History of Isoxazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry. Its prevalence in a wide array of pharmaceuticals, from antibiotics to anti-inflammatory agents and anticancer drugs, underscores its significance. This technical guide delves into the seminal discovery and rich history of isoxazole compounds, providing a comprehensive overview for researchers, scientists, and drug development professionals. We will explore the foundational synthetic methods, the evolution of synthetic strategies, and the early discoveries of the biological activities that hinted at the vast therapeutic potential of this remarkable scaffold.

The Genesis of Isoxazole: Claisen's Pioneering Synthesis

The journey of isoxazole chemistry began in the laboratory of the renowned German chemist Ludwig Claisen. In 1903, Claisen reported the first synthesis of the parent isoxazole ring, a landmark achievement published in the Berichte der deutschen chemischen Gesellschaft.[1][2][3] This pioneering work laid the foundation for over a century of research and development in the field of heterocyclic chemistry.

Experimental Protocol: The First Synthesis of Isoxazole

Starting Material: Propargylaldehyde acetal Reagent: Hydroxylamine Key Transformation: Oximation followed by cyclization

The reaction proceeds through the formation of an oxime intermediate from the aldehyde functionality of propargylaldehyde, which then undergoes an intramolecular cyclization to form the stable aromatic isoxazole ring.

Early Physicochemical Properties and Characterization

The characterization techniques available in the early 20th century were limited compared to modern spectroscopic methods.[4] Early researchers relied on fundamental physicochemical properties to identify and characterize newly synthesized compounds. While specific data from Claisen's original work on the parent isoxazole is not readily accessible, data for the parent isoxazole and its simple derivatives have since been well-established.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| Isoxazole | C₃H₃NO | 69.06 | 95 | 1.075 | 1.427 |

| 3,5-Dimethylisoxazole | C₅H₇NO | 97.12 | 142-144 | 0.99 | 1.442 |

Table 1: Physicochemical Properties of Isoxazole and 3,5-Dimethylisoxazole.

The Evolution of Isoxazole Synthesis: A Historical Perspective

Following Claisen's initial discovery, the synthetic repertoire for constructing the isoxazole ring expanded significantly. The development of new methodologies provided access to a diverse range of substituted isoxazoles, paving the way for the exploration of their chemical and biological properties.

Key Synthetic Milestones

The timeline below highlights some of the key developments in isoxazole synthesis:

Foundational Synthetic Strategies

Two of the most enduring and versatile methods for isoxazole synthesis that emerged after Claisen's initial work are the reaction of 1,3-dicarbonyl compounds with hydroxylamine and the 1,3-dipolar cycloaddition of nitrile oxides with alkynes.

1. Condensation of 1,3-Diketones with Hydroxylamine:

This method provides a straightforward route to 3,5-disubstituted isoxazoles. The reaction proceeds by the initial formation of a monoxime, followed by cyclization and dehydration.

2. 1,3-Dipolar Cycloaddition:

This powerful reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile). This method offers excellent control over regioselectivity and has been widely adopted for the synthesis of a vast array of isoxazole derivatives.[1][5][6]

Early Biological Discoveries: The Dawn of Isoxazole-Based Drugs

The recognition of the pharmacological potential of isoxazole derivatives began in the mid-20th century. Two early examples of isoxazole-containing drugs highlight the initial foray into their therapeutic applications.

Cycliton: An Early Analeptic

Cycliton, a dialkylamide of an isoxazole carboxylic acid, was one of the first isoxazole derivatives to be used as a therapeutic agent.[7] It was employed as an analeptic, a central nervous system stimulant. While the precise molecular mechanism of action of Cycliton was not well understood at the time in the modern sense of receptor-ligand interactions, its stimulant effects on the central nervous system demonstrated the potential of isoxazole-containing compounds to elicit significant physiological responses.

Gantrisin (Sulfisoxazole): A Breakthrough in Antibacterial Therapy

A major milestone in the history of isoxazole in medicine was the development of sulfisoxazole, marketed under the brand name Gantrisin.[7][8][9] As a sulfonamide antibiotic, sulfisoxazole represented a significant advancement in the treatment of bacterial infections.

Mechanism of Action:

Sulfisoxazole functions as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to folic acid, which is essential for bacterial DNA and protein synthesis. By blocking this pathway, sulfisoxazole effectively halts bacterial growth and replication.[8][9]

Conclusion

From its humble beginnings in Ludwig Claisen's laboratory to its current status as a privileged scaffold in drug discovery, the isoxazole ring has had a profound impact on the fields of chemistry and medicine. The historical journey of isoxazole, from its initial synthesis to the development of life-saving drugs, is a testament to the power of fundamental chemical research. The early synthetic methods, while rudimentary by today's standards, opened the door to a vast chemical space that continues to be explored and exploited for the development of novel therapeutics. This guide provides a glimpse into the foundational discoveries that have made the isoxazole core an enduring and vital component of the modern medicinal chemist's toolkit.

References

- 1. Isoxazole - Wikipedia [en.wikipedia.org]

- 2. Isoxazole synthesis [organic-chemistry.org]

- 3. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]

- 4. drugs.com [drugs.com]

- 5. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nanobioletters.com [nanobioletters.com]

- 7. Sulfafurazole - Wikipedia [en.wikipedia.org]

- 8. Gantrisin: Everything you need to know | Power [withpower.com]

- 9. Molecular Expressions: The Pharmaceutical Collection - Sulfisoxazole (Gantrisin) [micro.magnet.fsu.edu]

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of "Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate" and its derivatives. The isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] This makes the targeted synthesis of novel isoxazole derivatives a critical area of research in drug discovery.

Introduction to Isoxazole Derivatives in Drug Discovery

Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. This structural motif is found in several approved drugs, such as the anti-inflammatory drug valdecoxib (a COX-2 inhibitor) and the antirheumatic drug leflunomide.[1][2] The versatility of the isoxazole ring allows for the introduction of various substituents at different positions, enabling the fine-tuning of physicochemical properties and biological activity. "Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate" is a valuable building block that offers three points for diversification: the ester at the 3-position, the hydroxymethyl group at the 5-position, and the isoxazole ring itself.

Synthesis of the Core Scaffold: Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate

Two primary methods for the synthesis of the core scaffold are outlined below.

Method 1: From Ethyl Nitroacetate and Propargyl Alcohol

This method involves a cycloaddition reaction between ethyl nitroacetate and propargyl alcohol.

Experimental Protocol:

-

In a pressure tube, dissolve 2-propyn-1-ol (1.0 eq) and ethyl nitroacetate (2.0 eq) in ethanol.

-

Add 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.1 eq) to the solution.

-

Seal the reaction tube and heat the mixture at 80°C for 72 hours.

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate as an oil.

| Reagent/Solvent | Molar Ratio | Notes |

| 2-Propyn-1-ol | 1.0 | Starting material |

| Ethyl Nitroacetate | 2.0 | Reagent |

| DABCO | 0.1 | Base catalyst |

| Ethanol | - | Solvent |

| Yield | ~81% |

Method 2: From (Z)-Ethyl 2-chloro-2-(hydroxyimino)acetate and Propargyl Alcohol

This alternative route utilizes a chloro-oxime precursor.

Experimental Protocol:

-

In a round-bottomed flask, dissolve (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq) and propargyl alcohol (5.0 eq) in tetrahydrofuran (THF).

-

Cool the solution to 0°C.

-

Slowly add a solution of triethylamine (1.2 eq) in THF over 45 minutes.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Dilute the reaction mixture with brine and extract with dichloromethane.

-

Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify by column chromatography if necessary.

| Reagent/Solvent | Molar Ratio | Notes |

| (Z)-Ethyl 2-chloro-2-(hydroxyimino)acetate | 1.0 | Starting material |

| Propargyl Alcohol | 5.0 | Reagent |

| Triethylamine | 1.2 | Base |

| Tetrahydrofuran | - | Solvent |

| Yield | High |

Synthesis of Derivatives

The "Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate" core can be readily derivatized at the hydroxyl and ester functionalities.

Ether Derivatives via Williamson Ether Synthesis

The hydroxyl group can be converted to an ether linkage using the Williamson ether synthesis.

General Experimental Protocol:

-

To a solution of Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate (1.0 eq) in a suitable solvent (e.g., DMF, THF), add a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.1-1.5 eq) at 0°C.

-

Stir the mixture for 30 minutes at room temperature.

-

Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq).

-

Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Ester Derivatives of the Hydroxymethyl Group

The hydroxyl group can be acylated to form various ester derivatives.

Experimental Protocol for Benzoylation:

-

To a solution of propargyl alcohol (1.0 eq) in the presence of triethylamine, add benzoyl chloride to prepare propargyl benzoate.

-

In a sealed tube, vigorously stir a mixture of propargyl benzoate (1.0 eq), ethyl nitroacetate (2.5 eq), water, and ethanol.

-

Add a solution of sodium hydroxide (0.1 eq) and heat the mixture at 60°C for 16 hours.[3]

-

Concentrate the reaction mixture and purify the residue by flash chromatography on silica gel to yield ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate.[3]

| Reagent/Solvent | Molar Ratio | Notes |

| Propargyl benzoate | 1.0 | Starting material |

| Ethyl Nitroacetate | 2.5 | Reagent |

| Sodium Hydroxide | 0.1 | Catalyst |

| Water/Ethanol | - | Solvent |

| Yield | 86% | [3] |

Amide Derivatives from the Ethyl Ester

The ethyl ester at the 3-position can be converted to a wide range of amides.

General Experimental Protocol:

-

Hydrolyze Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate to the corresponding carboxylic acid using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of THF and water.

-

Acidify the reaction mixture to precipitate the carboxylic acid, which is then filtered and dried.

-